N-(2-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
N-(2-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide.
Scientific Research Applications
Synthesis and Structural Analysis
N-(2-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide is involved in various synthetic and structural studies. For instance, the compound's analogues have been synthesized and characterized using techniques like single-crystal X-ray analysis and spectroscopy. Such studies are essential in understanding the molecular structure and properties of these compounds (Karakaya et al., 2015).
Application in Fluorophores and Photodynamic Therapy
Research has been conducted on the synthesis of compounds related to N-(2-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide for applications in fluorophores and photodynamic therapy. These compounds have shown potential in forming fluorescent complexes with zinc(II), indicating their utility in biological imaging and therapeutic applications (Kimber et al., 2000).
Antimicrobial Activities
Sulfonamides, including derivatives of N-(2-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide, have been studied for their antimicrobial activities. These compounds have shown effectiveness against various pathogenic strains of bacteria, making them candidates for treating infectious diseases (Ahmad & Farrukh, 2012).
Catalysis and Organic Synthesis
This compound and its derivatives are also used in catalysis and organic synthesis. Studies have demonstrated their utility in processes like the rhodium-catalyzed cyanation of C(sp(2))-H bonds in alkenes, showcasing their role in the development of efficient synthetic methodologies (Chaitanya & Anbarasan, 2015).
Computational Studies and Drug Design
Computational studies on compounds like N-(2-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide have been instrumental in drug design, particularly in understanding their interaction with biological targets. These studies include quantum-chemical calculations and molecular dynamics simulations to predict their behavior in biological systems and their potential as therapeutic agents (Murthy et al., 2018).
properties
Product Name |
N-(2-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide |
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Molecular Formula |
C16H19NO3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-4-13-7-5-6-8-14(13)17-21(18,19)16-11-12(2)9-10-15(16)20-3/h5-11,17H,4H2,1-3H3 |
InChI Key |
XOPCFHWIZXGNSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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